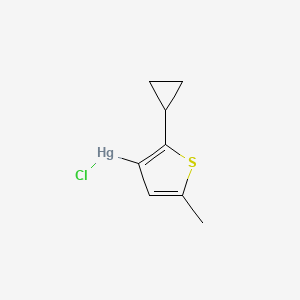
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a thiophene ring substituted with cyclopropyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury typically involves the reaction of 2-cyclopropyl-5-methylthiophene with mercuric chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Safety measures are crucial due to the toxicity of mercury compounds.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced mercury species.
Substitution: Thiol or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. It can also interact with DNA, causing strand breaks and affecting cellular replication processes.
Comparación Con Compuestos Similares
Similar Compounds
- Chloro(2-cyclopropyl-5-methylphenyl)mercury
- Chloro(2-cyclopropyl-5-methylfuran-3-yl)mercury
- Chloro(2-cyclopropyl-5-methylpyridine-3-yl)mercury
Uniqueness
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl, furan, or pyridine analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Propiedades
Número CAS |
90185-42-5 |
|---|---|
Fórmula molecular |
C8H9ClHgS |
Peso molecular |
373.27 g/mol |
Nombre IUPAC |
chloro-(2-cyclopropyl-5-methylthiophen-3-yl)mercury |
InChI |
InChI=1S/C8H9S.ClH.Hg/c1-6-2-5-8(9-6)7-3-4-7;;/h2,7H,3-4H2,1H3;1H;/q;;+1/p-1 |
Clave InChI |
JCFOOPOGPPRZLR-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(S1)C2CC2)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)
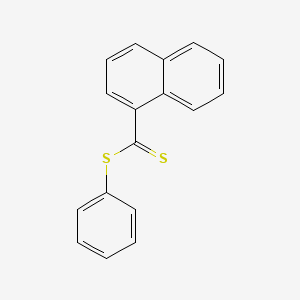
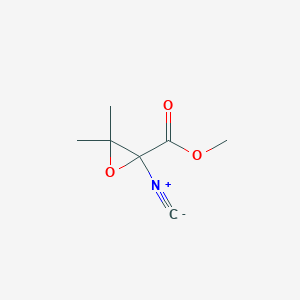
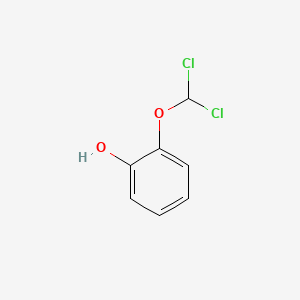
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)

![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
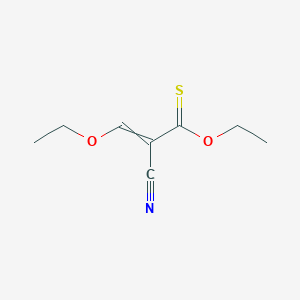
silane](/img/structure/B14359953.png)

